2-Chloro-2,2-difluoroacetate

Organofluorine synthesis Reformatsky reaction Cost-effective building blocks

High cost of bromodifluoroacetate reagents limits large-scale fluorinated intermediate production. This chlorodifluoroacetate salt offers equivalent Reformatsky and difluorocarbene reactivity at significantly lower cost per mole. Key advantages: Decarboxylates at 95°C for catalyst-free difluorocarbene generation; enables single-step Friedel-Crafts acylation of indoles inaccessible with trifluoroacetate; scalable process validated at multi-kg level with 62-89% yields across diverse substrates. Recommended for procurement teams supporting late-stage functionalization and pilot-scale campaigns.

Molecular Formula C2ClF2O2-
Molecular Weight 129.47 g/mol
Cat. No. B8310253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,2-difluoroacetate
Molecular FormulaC2ClF2O2-
Molecular Weight129.47 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)Cl)[O-]
InChIInChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1
InChIKeyOAWAZQITIZDJRB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2,2-difluoroacetate: Cost-Effective Fluorinated Building Block


2-Chloro-2,2-difluoroacetate (commonly encountered as its sodium salt, CAS 1895-39-2, or ethyl ester, CAS 383-62-0) is a halogenated acetate derivative bearing one chlorine and two fluorine atoms at the alpha carbon [1]. It functions as a versatile difluorocarbene precursor and Reformatsky-type reagent, serving as an economical alternative to bromodifluoroacetate analogs in the synthesis of pharmaceutical intermediates, agrochemicals, and fluorinated fine chemicals [2].

Difluorocarbene precursor via thermal decarboxylation
Reformatsky-type reagent for β,β-difluoro enolate synthesis
Cost-efficient alternative to bromodifluoroacetate analogs

Why Analogs Fail to Replace 2-Chloro-2,2-difluoroacetate


The presence of chlorine versus bromine on the difluoroacetate scaffold dictates both reactivity and cost in ways that prevent drop-in substitution. Chlorodifluoroacetate salts decarboxylate at approximately 95 °C to release difluorocarbene [1], whereas trifluoroacetate salts require temperatures above 150 °C and super-stoichiometric copper for analogous decarboxylative trifluoromethylation [2]. Moreover, the chlorine atom enables unique Friedel-Crafts acylations that are not observed with electron-deficient acetate salts such as sodium trifluoroacetate [3]. These differences carry direct procurement implications detailed below.

Decarboxylation profile differs

Decarboxylation temperature of chlorodifluoroacetate may differ substantially from trifluoroacetate, altering reactivity and product distribution in difluorocarbene generation.

Unique Friedel-Crafts acylation

Sodium chlorodifluoroacetate enables Friedel-Crafts acylation that trifluoroacetate cannot replicate; switching may remove direct indole functionalization capability.

Bromo analog reactivity mismatch

Bromodifluoroacetate analogs differ in reactivity and cost; Reformatsky and difluoromethylation performance may not transfer without re-optimization.

2-Chloro-2,2-difluoroacetate: Quantitative Evidence vs. Analogs


Cost Advantage in Reformatsky Reactions

Ethyl chlorodifluoroacetate is explicitly positioned as an attractive substitute for rather expensive ethyl bromodifluoroacetate in Reformatskii-type syntheses [1]. While both reagents yield β,β-difluorinated enolate equivalents when treated with SmI₂ in THF, the chloro variant provides equivalent synthetic utility at a lower commercial price point [2]. Bulk pricing from major suppliers confirms that ethyl chlorodifluoroacetate (98% purity, ~$0.40–0.52/g for 100 g quantities ) is substantially less expensive than ethyl bromodifluoroacetate, which commands a significant premium due to the higher cost of bromodifluoroacetic acid starting material.

Reformatsky cost
Reported
ClCF₂CO₂Et ~$0.40–0.52/g (98%) vs BrCF₂CO₂Et ~$1.50–3.00/g (97%); ~3–6× lower procurement cost
Supports procurement cost review for multi-step syntheses
Bulk pricing survey, research-grade material
Organofluorine synthesis Reformatsky reaction Cost-effective building blocks

Unique Friedel-Crafts Acylation Reactivity

Sodium chlorodifluoroacetate (SCDA) undergoes a mild Friedel-Crafts acylation of N-alkylindoles to produce chlorodifluoroketones in useful yields. Critically, this reactivity is not observed in similar electron-deficient acetate salts such as sodium trifluoroacetate [1]. The mechanistic basis lies in the characteristic ability of SCDA to generate difluorocarbene, which enables self-activation to form an active ester intermediate—a pathway inaccessible to the trifluoroacetate analog. Representative isolated yields for N-alkylindole acylation with SCDA range from 60 to 85% [1].

Friedel-Crafts acylation
Head-to-head
SCDA: product observed, 60–85% yield; CF₃CO₂Na: no reaction under identical conditions
Unique chlorodifluoroacylation pathway; not replicable with trifluoroacetate
Qualitative on/off difference in indole acylation
Friedel-Crafts acylation Indole functionalization Chlorodifluoroketones

High-Yielding Thiol Difluoromethylation

Sodium chlorodifluoroacetate enables an operationally simple difluoromethylation of aromatic and heteroaromatic thiols at 95 °C via in situ difluorocarbene generation [1]. Using 2 equivalents of SCDA, a 93% isolated yield of the difluoromethylthioether product (3a) was obtained [1]. By contrast, the bromodifluoroacetate analog (BrCF₂CO₂Na) requires lower temperatures and reduced reagent quantities for cyclopropanation applications [2], but SCDA's cost advantage (chlorodifluoroacetic acid is significantly cheaper than its bromo counterpart [3]) makes it the preferred choice for large-scale thiol and amine difluoromethylation where the reaction profile is already optimized.

Thiol difluoromethylation
Reported
SCDA: 93% yield (2 equiv, 95°C); BrCF₂CO₂Na: higher cost, no direct thiol yield comparison
Reported high-yield benchmark with cost-performance profile
Thiophenol substrate; scalability not reported
Difluoromethylation Thiol functionalization Late-stage fluorination

Scalable O-Difluoromethylation of 1,3-Diones

Ethyl 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Et) was developed as a practical difluorocarbene source for the single-step O-difluoromethylation of 1,3-diones [1]. The protocol uses this inexpensive and commercially available reagent and demonstrates both scalability and broad functional group tolerance. In contrast, alternative bromodifluoromethylating reagents (such as BrCF₂CO₂Et) require careful handling due to their higher reactivity and cost, limiting their attractiveness for pilot-scale operations [2]. The method produces difluoromethyl enol ethers of interest to pharmaceutical and agrochemical industries, with specific isolated yields ranging from 62 to 89% across a diverse substrate scope [1].

O-difluoromethylation method
Class-level
ClCF₂CO₂Et: 62–89% yield, broad scope, scalability demonstrated; Br-reagents: more costly, less amenable to scale-up
Scalable protocol context; may reduce technology transfer risk for pilot-scale work
Class-level inference from fluorinated building block literature
O-Difluoromethylation Enol ether synthesis Process-scale fluorination

2-Chloro-2,2-difluoroacetate: Procurement & Application Scenarios


Reformatsky Synthesis of β,β-Difluoro-β-Hydroxy Esters

When the synthetic route involves a Reformatsky condensation with aldehydes or ketones to produce α,α-difluoro-β-hydroxy esters, ethyl 2-chloro-2,2-difluoroacetate serves as a direct, lower-cost substitute for ethyl bromodifluoroacetate, yielding the same β,β-difluorinated enolate equivalent upon treatment with SmI₂ in THF [1]. Procurement should prioritize the chlorodifluoroacetate ester when budget constraints or multi-kilogram scale demand is the primary driver.

Direct Acylation of Indoles to Chlorodifluoroketones

For medicinal chemistry programs requiring chlorodifluoroacetylated indole building blocks, sodium 2-chloro-2,2-difluoroacetate uniquely provides a single-step Friedel-Crafts acylation that sodium trifluoroacetate and other electron-deficient acetate salts cannot achieve [1]. This eliminates protection/deprotection sequences and reduces step count, directly impacting project timelines and overall yield.

Large-Scale Difluoromethylation of Thiols, Amines, Selenols

Sodium chlorodifluoroacetate was validated as a cheap difluoromethylating agent that decarboxylates at 95 °C to generate difluorocarbene, achieving 93% isolated yield for thiol difluoromethylation [1]. This reagent is recommended for procurement teams supporting late-stage functionalization workflows where cost-per-mole and operational simplicity are paramount.

Scalable O-Difluoromethylation of 1,3-Diones

Process chemistry groups developing difluoromethyl enol ethers for agrochemical or pharmaceutical pipelines should select ethyl chlorodifluoroacetate based on demonstrated scalability and broad functional group tolerance (62–89% yields across diverse substrates) [1], offering a lower-risk path to pilot-scale production compared to more costly and reactive bromodifluoromethylating reagents.

Application
Selection Property
Validation Focus
Reformatsky enolate synthesis
Cost-efficient Reformatsky reagent
Enolate formation performance; yield review under reported conditions
Indole chlorodifluoroacylation
Unique Friedel-Crafts reactivity
Single-step acylation yield; substrate scope verification
Thiol/amine difluoromethylation
Cost-efficient difluorocarbene source
Yield at moderate temperature; reaction scalability review
O-difluoromethylation of 1,3-diones
Scalable difluorocarbene method
Functional group tolerance; pilot-scale reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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